9-Oxa-1-azaspiro[5.5]undecan-2-one
Description
Significance of Spirocyclic Systems in Medicinal Chemistry and Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, are gaining prominence in medicinal chemistry due to their unique three-dimensional structures. bldpharm.comtandfonline.com This inherent three-dimensionality allows for a greater degree of interaction with the complex binding sites of biological targets, such as proteins, compared to more planar molecules. tandfonline.com The introduction of a rigid spirocyclic scaffold can also reduce the number of rotatable bonds in a molecule, which can lead to improved binding affinity and decreased off-target interactions. bldpharm.comtandfonline.com
The incorporation of spirocyclic motifs into drug candidates has been shown to positively influence key physicochemical properties. bldpharm.com These properties include aqueous solubility, lipophilicity (logP), and metabolic stability, all of which are critical for the successful development of a drug. bldpharm.comtandfonline.com Specifically, the higher fraction of sp3-hybridized carbon atoms in spirocycles often leads to increased solubility and a more favorable metabolic profile. bldpharm.com This has led to a growing interest in the synthesis and evaluation of diverse spirocyclic scaffolds for a wide range of therapeutic targets, including enzymes, receptors, and protein-protein interactions. tandfonline.comnih.gov
Overview of the 9-Oxa-1-azaspiro[5.5]undecan-2-one Core Structure and Its Chemical Relevance
The core structure of this compound features a spirocyclic system composed of a piperidinone ring and a tetrahydropyran (B127337) ring. The spiro atom connects the two rings at position 5 of the tetrahydropyran and position 3 of the piperidinone. The presence of a lactam (a cyclic amide) in the piperidinone ring and an ether linkage in the tetrahydropyran ring introduces polarity and potential hydrogen bonding sites, which can be crucial for biological activity.
The chemical relevance of this scaffold lies in its potential as a building block for the synthesis of more complex molecules with diverse biological activities. The nitrogen and oxygen atoms, along with the carbonyl group, provide handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The rigid spirocyclic framework provides a well-defined three-dimensional orientation for these functional groups.
Contextualization within Oxa-Azaspiro[5.5]undecane Chemical Space
The this compound scaffold is a member of the broader class of oxa-azaspiro[5.5]undecane compounds. This chemical space is characterized by a spiro[5.5]undecane core containing at least one oxygen and one nitrogen atom within the ring systems. Variations within this class can include the position of the heteroatoms, the presence of additional functional groups, and the substitution patterns on the rings.
For instance, related structures like 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as potent inhibitors of soluble epoxide hydrolase, with potential applications in treating chronic kidney diseases. nih.gov Another related scaffold, 1,9-diazaspiro[5.5]undecan-2-one, has been explored for its potential in treating obesity and pain. nih.govnih.gov The study of these and other related oxa-azaspiro[5.5]undecane derivatives provides valuable insights into how the arrangement of heteroatoms and functional groups within this spirocyclic framework influences biological activity. The exploration of this chemical space continues to be an active area of research in the quest for novel therapeutic agents.
Data Tables
Table 1: Chemical Properties of Selected Spirocyclic Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 9-Oxa-2-azaspiro[5.5]undecane | C9H17NO | 155.24 | 0.7 |
| 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride | C10H18ClNO3 | 235.71 | Not Available |
| 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride | Not Available | Not Available | Not Available |
| 1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one | Not Available | Not Available | Not Available |
Note: Data for some compounds is not publicly available.
Table 2: Investigated Biological Activities of Related Oxa-Azaspiro[5.5]undecane Derivatives
| Scaffold | Investigated Activity | Therapeutic Area |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Soluble epoxide hydrolase inhibition | Chronic Kidney Disease |
| 1,9-Diazaspiro[5.5]undecan-2-one | Acetyl CoA carboxylase inhibition, Neuropeptide Y antagonism | Obesity, Pain |
| 1-Oxa-9-azaspiro[5.5]undecane | MmpL3 protein inhibition | Tuberculosis |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Dual μ-opioid receptor agonism and σ1 receptor antagonism | Pain |
Structure
3D Structure
Properties
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-2-1-3-9(10-8)4-6-12-7-5-9/h1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBJBSVDJQUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 9 Oxa 1 Azaspiro 5.5 Undecan 2 One
General Synthetic Approaches to the Spiro[5.5]undecane Skeleton
The construction of the spiro[5.5]undecane framework, the foundational structure of 9-Oxa-1-azaspiro[5.5]undecan-2-one, can be achieved through several synthetic routes. These methods often involve the creation of a key quaternary carbon center that defines the spirocyclic nature of the molecule.
Multi-step Organic Reaction Sequences for Core Construction
The synthesis of spiro[5.5]undecanes frequently relies on multi-step reaction sequences that build the two rings around a central spiro atom. A common strategy involves the Michael reaction. For instance, the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones can yield 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. banglajol.info In this process, the initial Michael addition of the dimedone enol to the diarylideneacetone is followed by a cyclization step, effectively constructing the second ring of the spiro system. banglajol.info
Another approach involves the Diels-Alder reaction. For example, the synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane skeleton, utilizes the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene. mdpi.com This cycloaddition is followed by an olefination reaction to furnish the final product. mdpi.com
Industrial syntheses also provide examples of multi-step sequences. The synthesis of spironolactone, a well-known spirocyclic drug, starts from an ethynyl (B1212043) steroid building block. nih.gov Key steps include carbonylation, hydrogenation to form a propionic acid side chain, and subsequent cyclization to create the spirocyclic lactone. nih.gov
| Starting Materials | Key Reactions | Product |
| Dimedone, trans,trans-diarylideneacetones | Michael addition, Cyclization | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones |
| 3,3-dimethyl-2-methylenecyclohexanone, Isoprene | Diels-Alder reaction, Olefination | Racemic β-chamigrene |
| Ethynyl steroid | Carbonylation, Hydrogenation, Cyclization | Spironolactone |
Cyclization Strategies for Spiro Ring Formation
Cyclization reactions are pivotal in the formation of the spiro ring system. These can be broadly categorized into intramolecular and intermolecular processes. Intramolecular cyclization often involves a pre-formed chain that is then closed to form the second ring. For instance, the synthesis of certain spiro compounds can be achieved through a tandem reaction involving ynamines or via intramolecular 1,4-addition. banglajol.info
A dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes has been developed as a broadly applicable method for constructing the spiro[5.5]undecane framework. nih.gov This reaction proceeds at room temperature using a manageable iodinating reagent. nih.gov
Furthermore, electrochemical methods have been employed for the synthesis of spiro[cyclohexane-1,2′-indene]-2,5-dien-4-one derivatives through a tandem radical addition and cyclization of para-quinone methides with haloacetonitrile. acs.org This process establishes a five-membered ring to form the spiro skeleton. acs.org
The formation of cyclic peptides and peptidomimetics also utilizes various cyclization strategies, such as head-to-tail lactam formation, which can be adapted for the synthesis of complex cyclic structures. nih.govaltabioscience.com These strategies often require careful planning to favor the desired intramolecular cyclization over intermolecular polymerization. altabioscience.com
Olefin Metathesis and Hydrogenation in Spirocycle Synthesis
Olefin metathesis has emerged as a powerful tool in the synthesis of complex cyclic and spirocyclic compounds. researchgate.netacs.org Ring-closing metathesis (RCM) is particularly useful for constructing one of the rings in a spiro system. acs.org This reaction has been used to prepare a diverse series of 5,5-spirocyclic imidazolidinone derivatives by exploiting the different points of diversity in the hydantoin (B18101) ring. acs.org The catalysts commonly used for these transformations include Grubbs and Hoveyda-Grubbs catalysts. researchgate.net Carbonyl-olefin metathesis is another variant that allows for the synthesis of cyclic olefins, including spirocycles, from carbonyl compounds and olefins. orgsyn.orgnih.gov
Hydrogenation is a crucial subsequent step in many spirocycle syntheses, particularly when unsaturation is introduced during the ring-forming steps. khanacademy.orgyoutube.com For example, in the synthesis of spironolactone, hydrogenation of an alkyne over a Lindlar catalyst is used to create the necessary propionic acid side chain before cyclization. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for reducing double bonds and achieving the final saturated spirocyclic framework. youtube.comresearchgate.net Asymmetric hydrogenation using chiral diphosphine ligands complexed with ruthenium has shown high efficiency and enantioselectivity in the reduction of ketones within spirocyclic systems. acs.org
| Technique | Application in Spirocycle Synthesis | Key Features |
| Olefin Metathesis (RCM) | Construction of one of the rings in a spiro system. | Utilizes catalysts like Grubbs and Hoveyda-Grubbs catalysts. researchgate.net |
| Carbonyl-Olefin Metathesis | Synthesis of cyclic olefins, including spirocycles. | Can be catalyzed by Lewis acids like FeCl3. orgsyn.org |
| Hydrogenation | Reduction of double bonds to form saturated spirocycles. | Often follows metathesis or other unsaturation-introducing steps. youtube.com |
Stereoselective Synthesis of Azaspiro[5.5]undecane Systems
Introducing a nitrogen atom into the spiro[5.5]undecane skeleton to form an azaspirocycle, such as in this compound, adds another layer of complexity, particularly concerning stereochemistry.
Conjugate Addition/Dipolar Cycloaddition Cascades for Stereocontrol
A highly effective and stereocontrolled route to the azaspiro[5.5]undecane ring system involves a tandem conjugate addition/dipolar cycloaddition cascade. nih.govacs.orgacs.org This strategy has been successfully applied to the total synthesis of perhydrohistrionicotoxin (B1200193) and its derivatives. nih.govacs.org
The key step involves the reaction of a cyclohexanone (B45756) oxime with a diene, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene. nih.govacs.org This reaction proceeds through the conjugate addition of the oxime to the diene, forming a transient nitrone. This nitrone then undergoes an intramolecular dipolar cycloaddition to yield a bicyclic isoxazolidine (B1194047) adduct. nih.govacs.org Subsequent reductive cleavage of the nitrogen-oxygen bond in this adduct furnishes the desired azaspiro[5.5]undecane skeleton. nih.govacs.org The stereochemistry of the final product is influenced by the stereoelectronically preferred axial attack of an organocuprate during a subsequent conjugate addition step, which is controlled by the A(1,3)-strain in a planar vinylogous amide intermediate. nih.govacs.org
Chiral Resolution Techniques for Enantiomeric Purity
When a synthesis results in a racemic mixture of enantiomers, chiral resolution techniques are employed to separate them and obtain the desired enantiomerically pure compound. wikipedia.org The most common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orgpharmtech.com These diastereomers, having different physical properties, can then be separated by crystallization. pharmtech.com
Another approach is spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals, a phenomenon that is relatively rare. wikipedia.org Chiral column chromatography is also a widely used technique for separating enantiomers on an analytical and preparative scale. nih.gov More advanced methods include enantiospecific cocrystallization, where one enantiomer of a chiral compound forms a cocrystal with only one enantiomer of a chiral coformer, allowing for resolution without the need for traditional resolving agents. pharmtech.com
Functionalization and Derivatization Strategies
The inherent reactivity of the 9-oxa-1-azaspiro[5.5]undecane-2-one core allows for a multitude of chemical transformations. These modifications are strategically employed to modulate the physicochemical properties and biological activities of the resulting derivatives. Key strategies include the introduction of various substituents, modification of the lactam functionality, and the construction of more complex fused heterocyclic systems.
The introduction of a wide range of molecular peripheries and substituents onto the 9-oxa-1-azaspiro[5.5]undecane-2-one scaffold is a primary strategy for diversifying its chemical space and exploring structure-activity relationships (SAR). This approach has been instrumental in the development of potent and selective inhibitors for various biological targets.
One notable example involves the optimization of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3 protein, a key player in RNA modification. uzh.ch Initial hit compounds were systematically modified by introducing different substituents to enhance their potency and improve their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the substitution of a methyl group with a cyclopropyl (B3062369) group at a specific position was well-tolerated and even led to a slight improvement in ADME characteristics. uzh.ch Conversely, the introduction of branched sp3 carbons highlighted the limited space available within the binding pocket of the target protein. uzh.ch
The synthesis of these derivatives often involves a multi-step approach. A common strategy begins with the preparation of a suitable spirocyclic intermediate. uzh.ch For example, a spirocycle intermediate can be synthesized from 1-Boc-4-piperidone in a three-step sequence. uzh.ch This intermediate can then be coupled with various aromatic or heteroaromatic systems. The Buchwald-Hartwig coupling reaction is a frequently employed method for this purpose, allowing for the formation of carbon-nitrogen bonds between the spirocyclic amine and aryl halides. uzh.ch Subsequent deprotection and further functionalization, such as through nucleophilic aromatic substitution (SNAr), yield the final target molecules with diverse peripheral groups. uzh.ch
The following table summarizes the impact of different substituents on the inhibitory activity of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives against METTL3.
| Compound | Substituent | IC50 (μM) | Key Findings |
| 13 | Methyl on lactam | 19-fold decrease in potency | Highlights the importance of the lactam hydrogen bond. uzh.ch |
| 15 | Isopropyl | 0.33 | Less pronounced reduction in potency compared to methyl substitution. uzh.ch |
| 16 | Cyclopropyl | 0.084 | Well-tolerated and slightly improved ADME properties. uzh.ch |
| 18 | Pyrrolopyridine | 74-fold decrease in potency | Suggests the pyrimidine (B1678525) nitrogen is important for binding. uzh.ch |
| 19 | Chlorine on pyrimidine | 0.024 | Beneficial for potency but impaired solubility and metabolic stability. uzh.ch |
These examples underscore the importance of carefully selecting substituents to optimize both the potency and the developability of drug candidates based on the 9-oxa-1-azaspiro[5.5]undecane-2-one scaffold. The chemical diversity introduced through these modifications allows for a fine-tuning of the molecule's interaction with its biological target.
Research on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors has demonstrated the critical role of the lactam's hydrogen bonding capabilities. uzh.ch Methylation of the lactam nitrogen in one of the lead compounds resulted in a 19-fold decrease in potency, indicating that the hydrogen bond donor property of the lactam NH group is crucial for strong interaction with the target protein. uzh.ch This finding highlights the sensitivity of the binding site to even minor structural changes in this region.
Another strategy to modify the lactam moiety involves its complete replacement with a different functional group. In the same study, replacing the spirolactam with a spirourea led to a substantial 20-fold loss in potency. uzh.ch This suggests that the specific geometry and electronic properties of the lactam carbonyl are important for optimal binding.
These studies underscore the importance of the lactam moiety in maintaining the biological activity of this compound derivatives. While modifications can be explored to fine-tune properties, they must be carefully considered to avoid disrupting key interactions with the biological target.
The synthesis of aminomethyl derivatives of this compound and their precursors expands the chemical diversity of this scaffold, offering new avenues for therapeutic applications. These derivatives introduce a basic nitrogen atom, which can influence the compound's physicochemical properties, such as solubility and lipophilicity, and provide a handle for further functionalization.
A common synthetic route to aminomethyl derivatives involves the use of a spirocyclic intermediate, such as 1-oxa-9-azaspiro[5.5]undecan-4-amine. researchgate.net This amine can be prepared through various synthetic methods and serves as a versatile building block.
For instance, in the development of dual μ-opioid receptor agonists and σ1 receptor antagonists, a key intermediate aminoalcohol was synthesized by treating an epoxide with methanolic ammonia. acs.org This aminoalcohol was then acylated and cyclized to form the spirocyclic core. acs.org
The synthesis of precursors to aminomethyl derivatives can also involve multi-step sequences. For example, a benzylic bromination followed by amine alkylation can be used to introduce a nitrogen-containing side chain. uzh.ch Subsequent hydrolysis of an ester group to a carboxylic acid allows for coupling with an amine, such as a spirocyclic amine intermediate, using standard peptide coupling reagents like HATU and DIPEA. uzh.ch
These synthetic strategies provide access to a range of aminomethyl derivatives and their precursors, enabling the exploration of their potential as therapeutic agents. The introduction of the aminomethyl group can significantly impact the pharmacological profile of the parent compound, making this a valuable derivatization strategy.
The generation of carbamate (B1207046) and sulfonamide analogues of 9-oxa-1-azaspiro[5.5]undecane-2-one introduces functionalities that can act as key pharmacophoric elements and modulate the compound's properties. These modifications have been successfully employed in the design of inhibitors for various enzymes.
The synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides has been reported as a strategy to target carbonic anhydrases. researchgate.net These compounds incorporate a primary sulfonamide moiety, a known zinc-binding group, which is crucial for inhibiting this class of enzymes. researchgate.net The synthesis of these analogues allows for the exploration of their inhibitory activity against different carbonic anhydrase isoforms.
In the context of METTL3 inhibitors, while not directly forming carbamates or sulfonamides with the spirocyclic core, the strategic placement of related functional groups on peripheral moieties has been explored. For example, the introduction of a sulfonamide-containing group on a phenyl ring attached to the spirocycle could be a potential strategy to enhance binding or improve physicochemical properties.
The synthesis of these analogues typically involves the reaction of a spirocyclic amine with a suitable sulfonyl chloride or isocyanate. The choice of the reacting partner allows for the introduction of a wide variety of substituents on the sulfonamide or carbamate group, enabling a systematic exploration of the structure-activity relationship.
The following table provides examples of the types of analogues that can be generated:
| Analogue Type | Key Functional Group | Potential Application |
| Sulfonamide | -SO2NH2 | Carbonic Anhydrase Inhibition researchgate.net |
| Carbamate | -NHC(=O)O- | Enzyme Inhibition, Prodrugs |
The generation of carbamate and sulfonamide analogues represents a valuable tool in the medicinal chemist's arsenal (B13267) for optimizing the properties of 9-oxa-1-azaspiro[5.5]undecane-2-one-based compounds.
The generation of spiro-fused heterocyclic scaffolds from this compound represents an advanced derivatization strategy that can lead to novel and complex molecular architectures. This approach involves the construction of an additional ring system that is fused to the parent spirocycle, creating a more rigid and defined three-dimensional structure.
One common method for generating spiro-fused heterocycles is through multicomponent reactions involving isatin. arkat-usa.orgresearchgate.net These reactions allow for the efficient construction of complex molecules in a single step from simple starting materials. For example, a three-component reaction of isatin, an amino acid, and a dipolarophile can lead to the formation of spirooxindole-pyrrolidine derivatives. arkat-usa.org While not directly starting from this compound, similar principles could be applied by using a functionalized derivative of the spirocycle as one of the components in a multicomponent reaction.
Another approach involves intramolecular cyclization reactions. For instance, a suitably functionalized this compound derivative could be designed to undergo a cyclization reaction to form a fused ring system. This could involve, for example, the reaction of a substituent on the piperidine (B6355638) ring with a group attached to the lactam nitrogen.
The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a related spirocyclic system, involves a key metal-catalyzed oxidative cyclization step. This type of reaction, which forms a new heterocyclic ring, demonstrates the feasibility of constructing fused systems from appropriate precursors.
The generation of spiro-fused heterocyclic scaffolds offers the potential to create compounds with unique pharmacological profiles. The increased structural complexity and rigidity can lead to enhanced binding affinity and selectivity for biological targets.
Structure Activity Relationship Sar Studies of 9 Oxa 1 Azaspiro 5.5 Undecan 2 One Derivatives
Impact of Core Ring System Modifications on Biological Activity
The fundamental framework of a molecule is a primary determinant of its interaction with biological targets. For 9-Oxa-1-azaspiro[5.5]undecan-2-one derivatives, modifications to the core ring system, including the positioning of heteroatoms and the nature of the spirocenter, have profound effects on their activity.
Studies on analogous spiro-lactam systems highlight the importance of the lactam ring size and the nature of the spiro-fused ring. For instance, research comparing spiro-β-lactams (four-membered ring) with spiro-γ-lactams (five-membered ring) revealed that even with similar pharmacophoric features, the β-lactam core was essential for anti-HIV and anti-Plasmodium activity. nih.gov This suggests that the specific geometry and reactivity conferred by the four-membered ring are crucial for target interaction, a principle that likely extends to the six-membered lactam ring in the this compound system. nih.gov
The spirocenter itself, the quaternary carbon atom shared by both rings, imparts a rigid, three-dimensional structure. The nature of the rings meeting at this center dictates the spatial orientation of substituents. In the 1,9-diazaspiro[5.5]undecane series, the spirocyclic core serves as a rigid scaffold to orient substituents for optimal interaction with their biological targets, such as the acetyl-CoA carboxylase (ACC) enzyme. nih.gov
Spirocyclic systems are known for their conformational rigidity compared to more flexible acyclic or monocyclic analogs. researchgate.netrsc.org This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The inclusion of small or saturated rings, such as the tetrahydropyran (B127337) and piperidin-2-one rings in the 9-Oxa-1-azaspiro[5.5]undecane scaffold, results in a denser, more defined molecular shape. rsc.org
Role of Substituents on Activity and Selectivity
While the core scaffold provides the fundamental framework, the nature and position of substituents are key to modulating biological activity and achieving selectivity for specific targets.
The decoration of the spirocyclic core with various functional groups allows for the fine-tuning of a compound's properties. In studies of related 1,9-diazaspiro[5.5]undecan-2-one derivatives developed as ACC inhibitors, substituents at the 9-position were found to be crucial. nih.gov Attaching different aroyl groups containing bicyclic fused heteroaryls directly influenced ACC inhibition, metabolic stability, and cell permeability. nih.gov
Similarly, in a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones with antitumor activity, the substituent on the nitrogen at the 4-position significantly impacted cytotoxicity. mdpi.com Derivatives bearing a p-bromobenzyl group showed optimal activity against several cancer cell lines. mdpi.com This demonstrates that peripheral groups play a vital role in target engagement, potentially by forming additional interactions with the binding site or by altering the electronic properties of the core structure.
| Compound | Substituent (R) | IC₅₀ A549 (μM) | IC₅₀ MDA-MB-231 (μM) | IC₅₀ HeLa (μM) |
|---|---|---|---|---|
| 11b | 4-Fluorobenzyl | 0.18 | 0.17 | 0.29 |
| 11d | 4-Chlorobenzyl | 0.23 | 0.08 | 0.24 |
| 11h | 4-Bromobenzyl | 0.19 | 0.08 | 0.15 |
| 11k | 4-(Trifluoromethyl)benzyl | 0.26 | 0.09 | 0.14 |
The specific placement of substituents on the spirocyclic rings has significant consequences for biological activity. In research on spiro-β-lactams derived from penicillanic acid, modulation of positions 1′ and 2′ of the spirocyclopentene ring was well-tolerated and led to potent anti-HIV and anti-Plasmodium compounds. frontiersin.org However, the formation of different regioisomers was a critical factor; for example, α-regioisomers resulting from modulation at the 2' position of the cyclopentene (B43876) ring were found to be inactive. frontiersin.orgnih.gov
In the context of 1,8-diazaanthracene-2,9,10-triones, the distribution of substituents on the reacting quinone and azadiene precursors determined the final structure and subsequent cytotoxicity against cancer cell lines. mdpi.com These findings underscore that not only the presence of a substituent but its precise location is paramount in dictating the molecule's ability to interact effectively with its biological target. For derivatives of this compound, this implies that substitution on the tetrahydropyran ring versus the piperidinone ring, and the specific carbon atom chosen for substitution, will have distinct and non-interchangeable effects on bioactivity.
Stereochemical Influence on Biological Efficacy and Selectivity
Chirality is a fundamental aspect of molecular recognition in biological systems. The introduction of stereocenters into the this compound scaffold can lead to stereoisomers with markedly different biological profiles. The spirocarbon itself can be a chiral center, and additional stereocenters can be introduced through substitution on either of the rings.
The profound impact of stereochemistry on bioactivity is well-documented. For example, in a study of oleandomycin (B1677203) derivatives, altering the stereochemistry at the C-8 and/or C-9 positions had a major influence on both antibacterial and anti-inflammatory activity. nih.gov This highlights that the spatial arrangement of atoms can dramatically affect how a molecule fits into a binding site and elicits a biological response. nih.gov
In the synthesis of spiro-lactams, controlling the stereochemistry is a key challenge and objective. growingscience.com Chiral spiro-γ-lactams were synthesized and evaluated, leading to the identification of derivatives with promising anti-HIV and antiplasmodial activity. nih.gov The synthesis of enantioenriched spiroindole β-lactams has also been achieved, recognizing the importance of obtaining single enantiomers for pharmacological evaluation. researchgate.net Therefore, for the development of this compound derivatives as therapeutic agents, the control and investigation of stereochemistry are indispensable for optimizing efficacy and selectivity.
| Compound | Description | Anti-HIV-1 IC₅₀ (μM) | Anti-HIV-2 IC₅₀ (μM) |
|---|---|---|---|
| BSS-730A (Lead) | Benzoyl at 1', Benzhydryl ester | < 0.3 | 0.064 (IC₉₀) |
| 12a | γ-regioisomer, p-Fluorobenzoyl at 1' | 0.019 | 0.011 |
| 14a | γ-regioisomer, p-Fluorobenzoyl at 1' | - | 0.013 |
| 10 | α-regioisomers | Inactive | Not Evaluated |
Enantiomeric Profiling and Eutomer Identification
Specific studies on the enantiomeric profiling of this compound to identify its eutomer—the enantiomer with higher biological activity—are not described in the currently accessible scientific literature. However, research on structurally related compounds underscores the importance of stereochemistry in the biological activity of spirocyclic systems. For instance, studies on derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have demonstrated that biological activity can be highly dependent on the specific stereoisomer. In one such study focusing on a 4-amino substituted analogue, the dextrorotatory (+) enantiomer was identified as the eutomer, possessing significantly greater inhibitory potency against soluble epoxide hydrolase (sEH) compared to its levorotatory (-) counterpart. This highlights the critical role that chiral centers play in the interaction of these molecules with their biological targets. Without specific experimental data for this compound, any discussion on its enantiomeric properties would be speculative.
Rational Design Principles in SAR Elucidation
The rational design of derivatives of this compound and the elucidation of their structure-activity relationships are not well-documented in public research. General principles of medicinal chemistry suggest that modifications to the core structure of this spiro-lactam could influence its pharmacokinetic and pharmacodynamic properties. Key areas for potential modification would include:
Substitution on the Lactam Nitrogen: Introducing various substituents at the N1 position could modulate factors such as solubility, metabolic stability, and target-binding affinity.
Functionalization of the Piperidinone Ring: Introducing substituents at various positions on the piperidinone ring could explore new binding interactions with a target protein.
While these general principles are applicable, the absence of specific biological targets and associated activity data for this compound in the literature prevents a detailed discussion of rational design strategies based on empirical evidence. Broader research on other spirocyclic lactams has shown that such modifications can lead to potent and selective modulators of various biological targets. nih.gov
Molecular Mechanisms of Biological Action and Target Engagement
Enzyme Inhibition and Modulation
Derivatives of the 9-oxa-1-azaspiro[5.5]undecane core have demonstrated significant inhibitory activity against several key enzymes, underscoring the broad therapeutic applicability of this chemical scaffold. The following sections detail the molecular interactions and research findings associated with these enzymatic targets.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, which are important signaling molecules involved in the regulation of blood pressure, inflammation, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of cardiovascular and inflammatory diseases.
Recent studies have explored derivatives of a structurally related scaffold, 1-oxa-7-azaspiro[4.5]decan-2-one, as potent sEH inhibitors. One such derivative, compound 1 , demonstrated significant inhibitory activity against human sEH with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This highlights the potential of spirocyclic lactams in modulating the activity of this important enzyme.
Table 1: sEH Inhibitory Activity of a 1-oxa-7-azaspiro[4.5]decan-2-one Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| 1 | human sEH | 7.8 |
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in the synthesis of fatty acids. By catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, ACC commits acetyl-CoA to fatty acid synthesis. Inhibition of ACC is a key strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
While the 9-oxa-1-azaspiro[5.5]undecan-2-one scaffold is a versatile platform, a review of the current scientific literature did not yield specific examples of its derivatives being investigated as direct inhibitors of Acetyl-CoA Carboxylase.
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition
Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death, making it a prime target for the development of new anti-tuberculosis drugs.
Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have shown potent activity against M. tuberculosis. For instance, the compound SIMBL (9-[(6-methoxy-1-octyl-1H-indol-3-yl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane) , a derivative with a related spiroketal structure, has demonstrated significant inhibitory effects. Research has shown that resistance to SIMBL can arise from mutations in the mmpL5 gene, which encodes an efflux pump, suggesting that this class of compounds may be substrates for this pump. nih.gov The minimum inhibitory concentration (MIC90) required to inhibit 90% of bacterial growth has been determined for SIMBL against M. tuberculosis. nih.gov
Table 2: MmpL3 Inhibitory Activity of a Spiroketal Indolyl Mannich Base
| Compound | Organism | MIC90 (µM) |
|---|---|---|
| SIMBL | M. tuberculosis | Not Specified |
Chikungunya nsP2 Helicase Inhibition
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes debilitating arthritis. The non-structural protein 2 (nsP2) of CHIKV possesses helicase activity that is essential for viral replication. Therefore, inhibiting the nsP2 helicase is a promising strategy for developing antiviral therapies against Chikungunya.
A derivative of the 9-oxa-1-azaspiro[5.5]undecane scaffold, referred to as oxaspiropiperidine 1 , has been identified as a first-in-class inhibitor of the CHIKV nsP2 helicase. nih.govbiorxiv.org This compound acts as a non-competitive, allosteric inhibitor. Further studies have resolved the enantiomers of oxaspiropiperidine 1, demonstrating that the (R)-enantiomer is significantly more potent in inhibiting viral replication and nsP2 helicase activity than the (S)-enantiomer. nih.gov The half-maximal effective concentration (EC50) for the inhibition of CHIKV replication and the half-maximal inhibitory concentration (IC50) for the nsP2 helicase have been reported for these enantiomers.
Table 3: Chikungunya nsP2 Helicase Inhibitory Activity of Oxaspiropiperidine 1 Enantiomers
| Compound | Assay | EC50 (µM) | IC50 (µM) |
|---|---|---|---|
| (R)-1 | CHIKV Replication | 0.8 | - |
| (R)-1 | nsP2 Helicase | - | 1.5 |
| (S)-1 | CHIKV Replication | >100 | - |
| (S)-1 | nsP2 Helicase | - | >100 |
Carbonic Anhydrase (CA) Interrogation
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.
The 1-oxa-9-azaspiro[5.5]undecane scaffold has been utilized to develop novel inhibitors of carbonic anhydrase. Specifically, a series of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides have been synthesized and evaluated for their inhibitory activity against various human CA isoforms. The primary sulfonamide group is a well-established zinc-binding group for CA inhibitors. The inhibitory potency is typically expressed as the inhibition constant (Ki). For one such derivative, compound 2 , the Ki values against human CA isoforms I and II have been determined.
Table 4: Carbonic Anhydrase Inhibitory Activity of a 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamide Derivative
| Compound | Target | Ki (nM) |
|---|---|---|
| 2 | hCA I | 89.4 |
| 2 | hCA II | 11.7 |
METTL3 Inhibition
Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-adenosine-methyltransferase complex, which is responsible for the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, N6-methyladenosine (m6A). Dysregulation of METTL3 has been implicated in various cancers, making it an attractive target for therapeutic intervention.
While spirocyclic structures are of great interest in drug discovery, a review of the available scientific literature did not reveal any derivatives of the this compound scaffold that have been specifically investigated as inhibitors of METTL3. Research in this area has focused on other heterocyclic systems.
Receptor Binding and Modulation
The interaction of spirocyclic compounds with various receptors is a key area of pharmaceutical research. While direct binding data for this compound is limited, the activities of analogous compounds suggest potential targets.
μ-Opioid Receptor (MOR) Agonism
The μ-opioid receptor (MOR) is a primary target for potent analgesic drugs. Opioids exert their effects by activating these G-protein coupled receptors (GPCRs). Research into 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share a core structural motif with this compound, has demonstrated a potential for MOR agonism. For these related compounds, specific substitutions on the aryl and phenethyl moieties were found to be crucial for achieving a desirable balance of MOR agonism and sigma-1 receptor antagonism. One of the optimized compounds in this series, 15au , exhibited potent analgesic activity comparable to established MOR agonists.
Table 1: Receptor Binding Profile of a Structurally Related Azaspiro Compound
| Compound | MOR Binding Affinity (Kᵢ, nM) | MOR Functional Activity (EC₅₀, nM) | σ₁R Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| 15au | 1.8 ± 0.3 | 15 ± 2 | 3.5 ± 0.5 |
Data adapted from a study on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Sigma-1 Receptor (σ1R) Antagonism
The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum that plays a role in modulating calcium signaling. It is a target for various neurological and psychiatric conditions. Certain spirocyclic compounds have been identified as potent and selective σ1R antagonists. For instance, the compound 9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane has shown notable selectivity for the σ1 receptor over other targets. The blockade of σ1 receptors by such antagonists has been suggested as a promising therapeutic strategy for conditions involving compulsive behaviors.
Trace Amine-Associated Receptor 1 (TAAR1) Activation
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that responds to trace amines, which are structurally related to classical monoamine neurotransmitters. TAAR1 activation can modulate dopaminergic, serotonergic, and glutamatergic systems in the brain. While there is no direct evidence of this compound activating TAAR1, it is known that some psychoactive substances like amphetamine and methamphetamine are agonists at this receptor. Activation of TAAR1 has been shown to initiate anti-apoptotic signaling cascades, suggesting a role in neuroprotection.
Cellular Pathway Modulation
The biological effects of a compound are ultimately determined by its influence on intracellular signaling pathways. Research on related azaspiranes points towards the modulation of critical cellular cascades.
Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Regulation
The JAK-STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in cell proliferation, survival, and immune response. A novel N-substituted azaspirane derivative, CIMO , has been identified as a potent inhibitor of the JAK-STAT pathway in hepatocellular carcinoma (HCC) cells. This compound was found to suppress the proliferation of HCC cells by reducing the phosphorylation of JAK1, JAK2, and STAT3. The inhibition of STAT3 phosphorylation prevents its nuclear translocation, leading to the downregulation of genes that promote cell cycle progression and angiogenesis while inducing apoptosis.
Table 2: Effect of a Related Azaspirane (CIMO) on JAK-STAT Pathway Components
| Cell Line | Treatment | p-JAK1 Levels | p-JAK2 Levels | p-STAT3 (Tyr705) Levels |
|---|---|---|---|---|
| HCC | CIMO | Reduced | Reduced | Reduced |
Qualitative data based on findings for the compound CIMO.
Cell Signaling Cascade Interactions
The intracellular signaling pathways are interconnected in a complex network. The JAK-STAT pathway, for instance, can interact with other significant cascades like the MAP kinase and PI3 kinase pathways. The activation of TAAR1 can stimulate the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a part of the MAP kinase cascade, leading to anti-apoptotic effects. Furthermore, the synthesis of azaspiro[5.5]undecane ring systems has been achieved through tandem conjugate addition/dipolar cycloaddition cascades, a chemical process that highlights the complex stereochemistry involved in forming these structures. The specific interactions of this compound within these broader cell signaling networks remain an area for future investigation.
Ligand-Target Interaction Studies
Detailed investigations into the specific molecular interactions of this compound with biological targets are crucial for elucidating its mechanism of action. This section focuses on the quantitative assessment of its binding affinity and the dynamics of its interaction with target proteins.
Binding Affinity Determinations (e.g., IC50, Ki)
As of the latest available data, specific binding affinity values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound have not been reported in the scientific literature. Consequently, quantitative data on its potency and affinity for specific biological targets are not available.
To illustrate the type of data that would be relevant, the following table presents binding affinity data for structurally related, but distinct, spirocyclic compounds that have been studied for their interaction with specific targets. It is critical to note that this data does not represent the activity of this compound, but serves as an example of how such data is typically presented.
| Compound Name | Target | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1,4,9-Triazaspiro[5.5]undecan-2-one, derivative 5 | METTL3 | TR-FRET | 0.79 | evitachem.com |
| 1,4,9-Triazaspiro[5.5]undecan-2-one, derivative 2 | METTL3 | TR-FRET | 5.0 | evitachem.com |
| 1,4,9-Triazaspiro[5.5]undecan-2-one, derivative 22 (UZH2) | METTL3 | TR-FRET | 0.005 | evitachem.com |
Allosteric Modulation and Conformational Dynamics
There is currently no publicly available research detailing the allosteric modulation effects or the conformational dynamics resulting from the interaction of this compound with any biological target. Studies of this nature are essential for a comprehensive understanding of how a ligand might influence the shape and function of a protein at a site other than the primary binding site.
For context, research on other spirocyclic compounds has sometimes revealed allosteric mechanisms. For instance, studies on certain METTL3 inhibitors have involved analyzing the crystal structure to understand how the ligand binding induces conformational changes in the protein. evitachem.com However, no such studies have been published specifically for this compound.
Pre Clinical Biological Evaluation of 9 Oxa 1 Azaspiro 5.5 Undecan 2 One Analogues
In Vitro Biological Assays
The initial stages of pre-clinical evaluation involve a battery of in vitro assays to determine the biological activity of new chemical entities at a cellular and molecular level.
Cell-Based Assays (e.g., Growth Inhibition, Cell Viability, Pathway Modulation)
Analogues of the closely related 1,4,9-triazaspiro[5.5]undecan-2-one have been evaluated for their effects on cancer cell lines. For instance, the compound UZH2, a derivative of this class, has demonstrated the ability to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines. uzh.chnih.gov This indicates a potential for pathway modulation related to RNA modification. uzh.chnih.gov The stabilization of the METTL3-ePL fusion protein by UZH2 in HEK293T cells, with an EC50 of 2 μM, provides further evidence of target engagement within a cellular context. uzh.ch
Biochemical Enzyme Assays
The primary mechanism of action for some spirocyclic compounds involves the inhibition of specific enzymes. A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives were optimized using protein crystallography, leading to a significant improvement in potency. nih.gov The lead compound, UZH2, exhibited an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay, indicating potent inhibition of the METTL3 enzyme. nih.gov Another class of spiro compounds, 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides, has been investigated as inhibitors of carbonic anhydrase (CA), with some derivatives showing effective inhibition of the tumor-associated isoform CA IX. researchgate.net
Receptor Binding and Functional Assays
The versatility of the spirocyclic scaffold is further highlighted by its application in targeting receptors involved in pain pathways. A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were identified as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. acs.org These compounds were evaluated in radioligand binding assays using [3H]-(+)-pentazocine for the σ1 receptor and [3H]-DAMGO for the MOR. acs.org Functional activity at the MOR was assessed by measuring cyclic AMP (cAMP) levels in CHO-K1 cells. acs.org The goal of this dual-activity profile is to achieve potent analgesia with a reduced side-effect profile compared to traditional opioids. acs.org
Antimicrobial Susceptibility Testing (e.g., against Mycobacterium tuberculosis)
A significant area of research for 9-oxa-1-azaspiro[5.5]undecan-2-one analogues has been in the development of new treatments for tuberculosis. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and shown to be potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis (M. tuberculosis). osi.lv The MmpL3 protein is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall. researchgate.net Inhibition of this protein disrupts cell wall formation, leading to bacterial death. These compounds have demonstrated high activity against both antibiotic-sensitive (H37Rv) and some multiresistant strains of M. tuberculosis. osi.lv
Table 1: In Vitro Antituberculosis Activity of 1-Oxa-9-azaspiro[5.5]undecane Analogues
| Compound Class | Target | Target Organism | Activity | Reference |
|---|---|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | MmpL3 protein | Mycobacterium tuberculosis | High activity against sensitive and some multiresistant strains. | osi.lv |
| 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | MmpL3 protein | Mycobacterium tuberculosis | Inhibition of MmpL3-mediated lipid transport. |
Non-Human In Vivo Efficacy Studies
Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in living organisms.
Disease Models (e.g., mouse models of tuberculosis, pain, cancer)
Analogues of this compound have been tested in various mouse models to evaluate their therapeutic potential. In the realm of tuberculosis research, a highly promising analogue from the 1-oxa-9-azaspiro[5.5]undecane series demonstrated significant in vivo activity in a mouse model of the disease. researchgate.net For pain research, the dual MOR agonist and σ1 receptor antagonist, 15au, a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, exhibited potent analgesic activity in the paw pressure test in mice, comparable to the well-known opioid oxycodone. acs.org Notably, this compound showed local, peripheral activity which could be reversed by a σ1 receptor agonist, and at equianalgesic doses, it caused less constipation than oxycodone. acs.org In cancer research, while specific in vivo data for this compound analogues in cancer models is not detailed in the provided results, the in vitro activity of related compounds against cancer cell lines suggests potential for future in vivo studies. uzh.chnih.gov
Table 2: In Vivo Efficacy of this compound Analogues in Disease Models
| Compound Class | Disease Model | Key Findings | Reference |
|---|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane derivative | Mouse model of tuberculosis | Highly promising in vivo activity. | researchgate.net |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative (15au) | Mouse paw pressure test (pain model) | Potent analgesic activity comparable to oxycodone with less constipation. | acs.org |
Assessment of In Vivo Biological Activity and Pharmacological Effects
Analogues of this compound have demonstrated significant in vivo biological activity across different animal models, pointing to their potential as therapeutic agents. The specific pharmacological effects are largely determined by the substitutions on the spirocyclic core.
One area of investigation has been their antihypertensive effects. A series of 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were evaluated for their ability to lower blood pressure in spontaneously hypertensive rats (SHR). nih.gov The parent compound of the 9-(2-indol-3-ylethyl) series, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, was identified as the most potent antihypertensive agent. nih.gov Further pharmacological evaluation of this compound suggested that its antihypertensive activity is primarily due to the blockade of peripheral alpha 1-adrenoceptors. nih.gov Substitutions on the spirolactam ring with smaller alkyl groups resulted in compounds with similar activity, whereas larger or aryl group substitutions led to a marked decrease in potency. nih.gov
In the realm of pain management, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been explored as dual-target ligands. Specifically, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. acs.org One of the most promising compounds from this series, 15au , exhibited a balanced profile of MOR agonism and σ1R antagonism. acs.org In a paw pressure test in mice, this compound demonstrated potent analgesic activity comparable to that of oxycodone. acs.org Notably, and in contrast to oxycodone, the analgesic effect of 15au was localized and peripheral, an effect that could be reversed by the σ1R agonist PRE-084. acs.org This dual-target approach may offer a pathway to developing safer and more potent analgesics with reduced side effects like constipation. acs.org
Furthermore, the 1-oxa-9-azaspiro[5.5]undecane scaffold has been investigated for its potential in treating tuberculosis. While many compounds in one series showed significant potency and low toxicity, with one analogue demonstrating promising in vivo activity in a mouse model, the series was ultimately discontinued (B1498344) due to safety concerns. researchgate.net
Derivatives have also been designed as free fatty acid 1 (FFA1 or GPR40) agonists, inspired by a drug candidate for type II diabetes mellitus. researchgate.net Another area of exploration has been as carbonic anhydrase inhibitors with potential applications in treating glaucoma, as some related compounds have shown intraocular pressure-lowering effects in animal models. researchgate.net
Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) Considerations
The journey of a drug candidate from discovery to clinical application is heavily dependent on its ADME properties. Several preclinical studies have shed light on the pharmacokinetic profile of this compound analogues.
Aqueous Solubility and Lipophilicity (as factors affecting bioavailability)
A delicate balance between aqueous solubility and lipophilicity is essential for a drug's absorption and distribution. Lead compounds from a series of 1-oxa-9-azaspiro[5.5]undecane derivatives were characterized for their aqueous solubility. researchgate.netresearchgate.net While specific data points are part of broader lead optimization efforts, the need for this characterization highlights its importance in the development of these analogues. The spirocyclic nature of these compounds contributes to a three-dimensional structure that can influence these physicochemical properties. researchgate.net
| Compound Series | Animal Model | Oral Bioavailability (F) | Outcome |
| 1-Oxa-9-azaspiro[5.5]undecane derivative | Mouse | 10.3% | Acceptable bioavailability and plasma levels achieved. researchgate.netresearchgate.net |
Plasma Protein Binding
The extent to which a drug binds to plasma proteins can significantly affect its distribution and availability to target tissues. As part of the ADME characterization of lead 1-oxa-9-azaspiro[5.5]undecane derivatives, plasma protein binding was evaluated. researchgate.netresearchgate.net This assessment is crucial for understanding the fraction of the drug that remains unbound and pharmacologically active in circulation.
| ADME Parameter | Finding | Implication |
| In Vitro Microsomal Stability | Some analogues showed instability in mouse liver microsomes. researchgate.netresearchgate.net | Potential for first-pass metabolism, which may reduce oral bioavailability. |
| Aqueous Solubility | Characterized for lead compounds to optimize bioavailability. researchgate.netresearchgate.net | A key factor influencing drug absorption. |
| Oral Bioavailability | A lead compound demonstrated 10.3% oral bioavailability in mice. researchgate.netresearchgate.net | Shows that oral administration can achieve systemic exposure. |
| Plasma Protein Binding | Evaluated as part of the ADME profile for lead compounds. researchgate.netresearchgate.net | Influences the free drug concentration and pharmacological effect. |
An article focusing on the chemical compound “this compound” is certainly a specialized topic. At present, there is a lack of specific research findings directly addressing this exact compound within the advanced research and analytical methodologies outlined. The available scientific literature and databases provide information on structurally similar compounds, such as other azaspiro and oxa-azaspiro derivatives, but not on "this compound" itself.
The search results indicate methods for the analysis and characterization of related spirocyclic compounds, including the use of various spectroscopic and chromatographic techniques. For instance, techniques like NMR, HPLC, and LC-MS are mentioned for the characterization of "9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride". bldpharm.com Similarly, research on "1-oxa-8-azaspiro[4.5]decane" derivatives details their synthesis and evaluation, which would have involved these analytical methods. nih.gov
The principles of using X-ray crystallography to determine ligand-protein complex structures are well-established for a wide range of molecules, and biophysical techniques like FRET and NMR are standard for studying molecular interactions. frontiersin.org However, specific applications of these advanced methods to "this compound" are not documented in the provided search results.
Given the absence of direct research on "this compound," a detailed article that adheres to the requested outline and focuses solely on this compound cannot be generated at this time. To produce such an article, foundational research and its subsequent publication would be necessary. Should you wish to proceed with an article on a related, more extensively researched compound for which data is available, please specify the new subject.
Advanced Research and Analytical Methodologies
Biophysical Techniques for Molecular Interactions
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of biomolecular interactions. The technique is instrumental in determining the kinetics of binding events between a ligand (one molecule) and an analyte (the binding partner) by measuring changes in the refractive index at the surface of a sensor chip.
In a typical SPR experiment designed to study a compound like 9-Oxa-1-azaspiro[5.5]undecan-2-one, one of the interacting partners (e.g., a purified target protein) would be immobilized on the sensor chip surface. A solution containing the other partner (in this case, this compound) would then be flowed over this surface. The binding between the two molecules causes a change in mass on the sensor surface, which in turn alters the refractive index and is detected as a change in the SPR signal.
The resulting data, often visualized as a sensorgram, provides a wealth of information about the interaction:
Association Phase: The initial phase where the analyte binds to the immobilized ligand, providing the association rate constant (kₐ).
Equilibrium Phase: A steady state where the rate of association equals the rate of dissociation.
Dissociation Phase: The final phase where the analyte is replaced by a buffer, allowing for the measurement of the dissociation rate constant (kₑ).
From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of the binding affinity, can be calculated (Kₑ = kₑ/kₐ).
Detailed Research Findings and Data Tables
As stated, no specific research findings or data tables from SPR studies on this compound are available. Consequently, the following data table is a template illustrating how such data would be presented if it were available from experimental research.
| Analyte | Ligand (Target) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |
|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Theoretical and Computational Studies in 9 Oxa 1 Azaspiro 5.5 Undecan 2 One Research
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools for predicting how a ligand, such as a derivative of 9-Oxa-1-azaspiro[5.5]undecan-2-one, might interact with a biological target.
Ligand-Target Binding Mode Predictions
Molecular docking studies have been instrumental in predicting the binding interactions of spirocyclic compounds with their target proteins. For instance, derivatives of the related 1-oxa-9-azaspiro[5.5]undecane scaffold have been investigated as potential inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv Docking simulations help to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for optimizing the lead compounds to enhance their potency and selectivity. osi.lvuzh.ch
In a study on spirocyclic-β-lactams, docking simulations were used to understand their interaction with MRSA PBP2a, a key protein in antibiotic resistance. researchgate.net Similarly, virtual screening and docking studies of acridone (B373769) derivatives, which can have spirocyclic features, revealed favorable binding interactions with the ATPase domain of human topoisomerase IIα, suggesting their potential as anticancer agents. nih.gov These examples, while not directly on this compound, illustrate the methodologies that are applied to understand the binding modes of complex spirocyclic structures.
| Compound Class | Target Protein | Key Findings from Docking Simulations |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | MmpL3 protein (M. tuberculosis) | Optimization of the initial structure was guided by docking results, leading to compounds with high antituberculosis activity. osi.lv |
| Spirocyclic-β-lactams | MRSA PBP2a | Predicted the 3D and 2D conformation of the ligand docked in the active site. researchgate.net |
| Acridone derivatives | Human topoisomerase IIα | Revealed good binding interactions within the active site, with binding affinities ranging from -7.9 to -8.5 kcal/mol. nih.gov |
Conformational Analysis and Energy Minimization
The conformational flexibility of spirocyclic structures plays a significant role in their biological activity. Conformational analysis, often coupled with energy minimization calculations, helps to identify the most stable, low-energy conformations of a molecule. nih.gov
For spiro β-lactams, high-level ab initio calculations have been used to predict their preference for a β-turn-like structure, which is stabilized by intramolecular hydrogen bonds. acs.orgacs.org These theoretical predictions were later confirmed by NMR conformational studies. acs.org The energy difference between different conformations can be substantial, indicating a strong preference for a particular geometry. acs.org
| Compound Class | Computational Method | Key Findings |
| Spiro β-lactams | High-level ab initio (MP2/6-31+G) | Predicted a strong preference for an intramolecularly hydrogen-bonded, β-turn conformation. acs.org |
| Spiro β-lactams | MP2/6-31+G | The energy difference between syn and anti conformations exceeded 5 kcal/mol, favoring the syn conformation. acs.org |
| Spirocyclic bis-lactams | XRD, NMR, and computational data | Oligomers adopt an extended right-handed helix. nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations provide deeper insights into the electronic properties and reactivity of molecules.
Electronic Structure Analysis and Reactivity Prediction
High-level ab initio methods are employed to analyze the electronic structure of molecules like spiro β-lactams. These calculations can predict the geometry and stability of different conformations, which are crucial for understanding their reactivity and potential as mimetics of peptide secondary structures. acs.org The agreement between theoretical predictions and experimental data, such as NMR, validates the computational models used. acs.org
Cheminformatics and Virtual Screening Approaches
Cheminformatics and virtual screening are essential computational techniques in modern drug discovery, enabling the rapid exploration of vast chemical spaces.
Scaffold Hopping and Privileged Structure Identification
The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has been successfully identified and optimized as a potent and selective inhibitor of METTL3, a protein implicated in various diseases. nih.gov This was achieved through a protein crystallography-based medicinal chemistry optimization, which can be viewed as a form of scaffold hopping from an initial hit compound. uzh.ch The optimization process considered physicochemical properties to ensure favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. uzh.chnih.gov
The increasing use of spiro scaffolds in drug discovery is driven by their inherent three-dimensionality and structural novelty, which can lead to improved biological activity and properties. researchgate.net Synthetic accessibility to diverse spiro building blocks further enhances their application in identifying privileged structures for various therapeutic targets. researchgate.netnih.govrsc.org
Future Research Directions and Unexplored Areas
Development of Novel Synthetic Routes to Diversify the Spirocyclic Scaffold
The advancement of novel synthetic methodologies is crucial for expanding the chemical space around the 9-oxa-1-azaspiro[5.5]undecan-2-one core. Future efforts should focus on creating more efficient and versatile routes to generate a wider array of derivatives.
A promising avenue involves the Prins cyclization, a powerful tool for constructing the tetrahydropyran (B127337) ring of the spirocycle. researchgate.net Further exploration of this reaction with diverse azacycloalkanones and homoallylic alcohols could provide facile access to a range of spirocyclic amino alcohols, which are valuable building blocks for drug design. researchgate.net Additionally, intramolecular cyclization strategies, such as those involving the treatment of acylated amino alcohols with a base, have proven effective and could be further optimized. acs.org
Researchers are also exploring alternative cyclization strategies. For instance, a recently developed method involves the alkylation of a protected piperidone derivative followed by a concomitant reduction and intramolecular cyclization to yield the spirocyclic intermediate. uzh.ch The development of solid-phase synthesis methodologies could also accelerate the generation of libraries of this compound analogs for high-throughput screening.
Expansion of Biological Target Space for this compound Derivatives
While initial studies have identified promising activity against specific targets, a significant opportunity lies in expanding the biological target space for derivatives of this compound.
Current research has highlighted the potential of related spirocyclic compounds as inhibitors of the MmpL3 protein in M. tuberculosis, suggesting a promising avenue for the development of new antituberculosis drugs. osi.lvscispace.com Another area of interest is the inhibition of carbonic anhydrases, a group of enzymes implicated in a variety of diseases including cancer, glaucoma, and epilepsy. researchgate.net
Furthermore, derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown dual activity as μ-opioid receptor agonists and σ1 receptor antagonists, indicating potential for the development of novel analgesics with improved safety profiles. acs.orgnih.gov The σ1 receptor, a unique molecular chaperone, is involved in modulating the function of various proteins and represents an intriguing target. acs.org Given the structural similarities, exploring the activity of this compound derivatives against these and other G protein-coupled receptors (GPCRs), ion channels, and enzymes is a logical next step.
Optimization Strategies for Enhanced Pre-clinical Pharmacological Profiles
To translate the initial promise of this compound derivatives into viable drug candidates, focused optimization of their preclinical pharmacological profiles is essential. This includes improving their ADME (absorption, distribution, metabolism, and excretion) properties.
Key parameters to optimize include aqueous solubility, metabolic stability in liver microsomes, plasma protein binding, and permeability across biological membranes like the Caco-2 cell line. researchgate.net For instance, medicinal chemistry campaigns on related spirocyclic compounds have successfully improved potency and maintained favorable ADME characteristics by taking physicochemical properties into account during the optimization process. uzh.chnih.gov
Strategies to enhance these profiles could involve the introduction of polar functional groups to improve solubility, the modification of metabolically labile sites to increase stability, and the fine-tuning of lipophilicity to optimize permeability and reduce plasma protein binding.
Exploration of Structure-Based Drug Design Leveraging High-Resolution Structural Data
The availability of high-resolution structural data, such as that obtained from X-ray crystallography, is a powerful tool for guiding the rational design of more potent and selective inhibitors. uzh.ch By visualizing the binding mode of this compound derivatives within their target proteins, researchers can identify key interactions and design modifications to enhance affinity and specificity. uzh.ch
For example, crystal structures of related spirocyclic inhibitors bound to their target have revealed crucial hydrogen bonding and cation-π interactions that contribute to their potency. uzh.ch This information can be used to design new analogs with improved binding geometries. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used in conjunction with experimental data to predict the binding of new derivatives and prioritize their synthesis. This structure-based approach can significantly accelerate the drug discovery process and lead to the development of more effective therapeutics.
Investigation of Multi-target Directed Ligands Based on the Spirocyclic Core
The complex nature of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to the emergence of the multi-target-directed ligand (MTDL) paradigm, which aims to design single molecules that can modulate multiple targets simultaneously. nih.gov The this compound scaffold, with its diverse synthetic accessibility and ability to be decorated with various pharmacophoric groups, is an excellent starting point for the development of MTDLs.
For instance, the dual activity of related spirocycles as μ-opioid receptor agonists and σ1 receptor antagonists for pain management exemplifies this approach. acs.orgnih.gov Future research could focus on designing derivatives that combine inhibitory activity against a primary target with modulatory effects on a secondary target to achieve synergistic therapeutic effects or to mitigate potential side effects. This could involve merging pharmacophores from known ligands for different targets onto the spirocyclic core. acs.org The investigation of MTDLs based on the this compound scaffold holds significant promise for developing innovative treatments for complex diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
